(R)-2-morpholino-2-phenylacetic acid

Catalog No.
S9092566
CAS No.
M.F
C12H15NO3
M. Wt
221.25 g/mol
Availability
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(R)-2-morpholino-2-phenylacetic acid

Product Name

(R)-2-morpholino-2-phenylacetic acid

IUPAC Name

(2R)-2-morpholin-4-yl-2-phenylacetic acid

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1

InChI Key

OZJNQHRPTQSJDF-LLVKDONJSA-N

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1COCCN1[C@H](C2=CC=CC=C2)C(=O)O

(R)-2-morpholino-2-phenylacetic acid is an organic compound with the molecular formula C12H15NO3C_{12}H_{15}NO_{3} and a molecular weight of approximately 221.25 g/mol. It is characterized by the presence of a morpholino group, which contributes to its unique properties and biological activities. The compound appears as a white solid and is soluble in polar solvents. Its structure features a phenylacetic acid moiety, which is known for its role in various pharmaceutical applications .

The reactivity of (R)-2-morpholino-2-phenylacetic acid can be attributed to its functional groups, particularly the carboxylic acid and morpholine components. Key reactions include:

  • Esterification: Reacting with alcohols to form esters, which can modify its solubility and bioavailability.
  • Amidation: Formation of amides with various amines, potentially enhancing pharmacological properties.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of less complex derivatives.

These reactions can be utilized in synthetic pathways to develop new derivatives with tailored properties for specific applications .

(R)-2-morpholino-2-phenylacetic acid exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its potential anti-inflammatory and analgesic effects, making it a candidate for pain management therapies. Additionally, its morpholino structure may contribute to neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The biological activity may involve modulation of neurotransmitter systems or inhibition of specific inflammatory pathways. Research indicates that compounds with similar structures often interact with serotonin receptors, which could explain some of the observed effects .

Several synthesis methods have been reported for (R)-2-morpholino-2-phenylacetic acid:

  • Direct Synthesis: Involves the reaction of morpholine with phenylacetic acid under controlled conditions, typically requiring acidic or basic catalysts to facilitate the reaction.
  • Chiral Resolution: Starting from racemic mixtures, chiral resolution techniques can be employed to isolate the (R)-enantiomer, enhancing the compound's efficacy and reducing potential side effects associated with other enantiomers.
  • Multi-step Synthetic Routes: Advanced synthetic strategies may involve multiple steps including protection-deprotection sequences and functional group transformations to achieve high purity and yield .

(R)-2-morpholino-2-phenylacetic acid finds applications primarily in medicinal chemistry:

  • Pharmaceutical Development: As a lead compound for developing new analgesics or anti-inflammatory drugs.
  • Biochemical Research: Used as a tool compound in studies examining neurotransmitter systems or inflammatory responses.
  • Synthesis of Derivatives: Its ability to undergo various

Studies investigating the interactions of (R)-2-morpholino-2-phenylacetic acid with biological systems have revealed insights into its pharmacodynamics:

  • Receptor Binding: Research suggests it may bind selectively to serotonin receptors, influencing mood and pain perception.
  • Synergistic Effects: When used in combination with other pharmacological agents, it may enhance therapeutic outcomes through synergistic mechanisms.

These interaction studies are crucial for understanding the compound's full therapeutic potential and safety profile .

(R)-2-morpholino-2-phenylacetic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Morpholinopropionic AcidC10H17NO3Shorter carbon chain; different biological activity
Phenylacetic AcidC8H10O2Lacks morpholine; widely used in pharmaceuticals
4-Morpholinobutyric AcidC11H19NO3Longer chain; potential neuroprotective effects

Uniqueness of (R)-2-Morpholino-2-Phenylacetic Acid

What sets (R)-2-morpholino-2-phenylacetic acid apart from these compounds is its specific stereochemistry and the presence of both morpholine and phenylacetic functionalities. This combination enhances its solubility and bioactivity while providing distinct pathways for chemical modification, making it a valuable compound in drug development .

(R)-2-morpholino-2-phenylacetic acid (C₁₂H₁₅NO₃) is a chiral compound with significant importance in synthetic chemistry and pharmaceutical applications [9] [11]. This compound features a morpholine ring connected to a phenylacetic acid moiety with a specific stereochemistry at the alpha carbon position [9]. The molecular weight of this compound is approximately 221.25 g/mol, and it possesses unique structural characteristics that make its stereoselective synthesis both challenging and valuable [12] [13].

Asymmetric Catalysis Approaches

Asymmetric catalysis represents one of the most efficient approaches for the enantioselective synthesis of (R)-2-morpholino-2-phenylacetic acid [19] [20]. This methodology employs chiral catalysts to control the stereochemical outcome of reactions, resulting in the preferential formation of the desired (R)-enantiomer [29].

One prominent approach involves palladium-catalyzed enantioselective C-H activation of phenylacetic acid derivatives [29]. In this methodology, phenylacetic acid undergoes cyclometallation to form a six-membered palladacycle, followed by oxidation and subsequent reductive elimination [29]. The stereoselectivity is controlled by mono-N-protected amino acid ligands, which create a chiral environment around the metal center [29] [20]. This approach has demonstrated excellent enantioselectivities, often exceeding 90% enantiomeric excess for related phenylacetic acid derivatives [29].

Another effective strategy employs rhodium complexes with chiral phosphine ligands, particularly those of the Josiphos family [20]. These catalysts have shown remarkable functional group tolerance and can be strategically implemented in late-stage transformations [20]. The mechanism typically involves the formation of an intermediate followed by enantioselective hydrogenation, providing the desired (R)-configuration with high selectivity [20] [19].

Table 1: Comparison of Asymmetric Catalysis Approaches for (R)-2-morpholino-2-phenylacetic acid Synthesis

Catalyst SystemKey FeaturesTypical YieldEnantiomeric Excess
Pd(II) with mono-N-protected amino acid ligandsC-H activation/functionalization65-85%91-96%
Rh(I) with Josiphos ligandsHydrogenation of enamines70-95%>95%
Peptide-based catalystsBiomimetic approach60-75%85-92%

Low molecular weight synthetic peptides have also emerged as effective catalysts for the asymmetric synthesis of compounds like (R)-2-morpholino-2-phenylacetic acid [19]. These peptide catalysts can adopt well-defined secondary structures that create highly organized chiral environments, facilitating excellent stereocontrol in various transformations [19]. Recent advances in this area have focused on optimizing peptide sequences to enhance both catalytic activity and enantioselectivity [19] [20].

Chiral Pool Utilization Strategies

Chiral pool synthesis represents another valuable approach for preparing (R)-2-morpholino-2-phenylacetic acid, utilizing readily available chiral natural compounds as starting materials [21] [24]. This strategy leverages the inherent stereochemistry of natural products to establish the desired configuration in the target molecule [21].

One effective chiral pool approach involves the transformation of naturally occurring amino acids, particularly (R)-phenylglycine, into (R)-2-morpholino-2-phenylacetic acid [24] [21]. The process typically begins with the protection of the amino group, followed by conversion to a suitable leaving group that can be displaced by morpholine [21]. This substitution reaction proceeds with retention or inversion of configuration, depending on the specific reaction conditions employed [24].

Another strategy utilizes chiral terpenes as starting materials [24]. For instance, certain monoterpenes can undergo oxidative cleavage followed by further transformations to introduce both the phenyl and morpholino groups while maintaining the desired stereochemistry [24] [21]. This approach has been demonstrated to be particularly effective when combined with palladium-catalyzed cross-coupling reactions to introduce the phenyl moiety [24].

Enzymatic methods also play a significant role in chiral pool strategies [26]. For example, arylmalonate decarboxylase (EC 4.1.1.76) has been employed to catalyze the decarboxylation of phenylmalonic acid derivatives, followed by enantioface-differentiating protonation to yield highly enantiomerically enriched phenylacetic acid derivatives [26] [24]. These enzymatic approaches can achieve quantitative yields with excellent enantioselectivity, often exceeding 95% enantiomeric excess [26].

Table 2: Chiral Pool Starting Materials for (R)-2-morpholino-2-phenylacetic acid Synthesis

Chiral Pool SourceKey TransformationAdvantagesChallenges
(R)-PhenylglycineN-substitutionHigh optical purity, commercially availableMultiple protection/deprotection steps
Chiral terpenesOxidative cleavage and functionalizationRenewable resources, diverse structuresComplex transformation sequence
Enzymatic substratesBiocatalytic resolutionMild conditions, high selectivityEnzyme availability and stability

The selection of an appropriate chiral pool starting material depends on various factors, including commercial availability, cost, and the complexity of the required transformations [21] [33]. In many cases, a combination of chiral pool utilization and asymmetric catalysis provides the most efficient route to (R)-2-morpholino-2-phenylacetic acid [33] [24].

Solid-Phase Synthesis Techniques

Solid-phase synthesis techniques offer significant advantages for the preparation of (R)-2-morpholino-2-phenylacetic acid and its derivatives, particularly when incorporated into larger molecular structures [22] [27]. These approaches utilize insoluble polymeric supports to which the growing molecule is attached, allowing for simplified purification procedures and potential automation of the synthesis process [27] [35].

The solid-phase synthesis of morpholino compounds typically employs either controlled pore glass (CPG) or polystyrene resins as the solid support [35]. These carriers provide mechanical stability and allow for high loading capacities, with polystyrene resins being particularly advantageous for large-scale synthesis due to their higher loading potential (up to 350 μmol/g) [35] [22].

For the synthesis of (R)-2-morpholino-2-phenylacetic acid derivatives, the process begins with the attachment of a suitably protected phenylacetic acid to the solid support through an ester or amide linkage [27] [35]. The stereochemistry at the alpha position can be established either through the use of a chiral starting material or via asymmetric transformations on the solid support [27].

The introduction of the morpholino group can be accomplished through various strategies, including nucleophilic substitution of an activated alpha-position or reductive amination of an alpha-keto intermediate [22] [35]. The choice of strategy depends on the specific functional groups present and the desired stereochemical outcome [22].

Table 3: Solid-Phase Synthesis Parameters for Morpholino Compounds

ParameterTypical ConditionsConsiderations
Solid supportPolystyrene or CPG resinsLoading capacity, swelling properties
Linker typeAcid-labile or photocleavableCompatibility with reaction conditions
Coupling reagentsCarbodiimides, phosphonium saltsEfficiency, racemization risk
Cleavage conditionsTFA, HF, photolysisPreservation of stereochemistry

Recent advances in solid-phase synthesis techniques have focused on developing more efficient coupling methods and linker strategies that minimize racemization during the synthesis process [22] [33]. Additionally, the development of orthogonal protection strategies has enabled the selective functionalization of different reactive groups, expanding the versatility of solid-phase approaches for the synthesis of complex morpholino derivatives [33] [35].

The solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) represents a specialized application of these techniques [22]. These compounds are synthesized using either trityl (Tr) or fluorenylmethyloxycarbonyl (Fmoc) chemistry with corresponding chlorophosphoramidate monomers [27]. While this specific application differs from the synthesis of (R)-2-morpholino-2-phenylacetic acid, many of the underlying principles and techniques are transferable [27] [22].

Green Chemistry Approaches for Sustainable Production

The development of sustainable production methods for (R)-2-morpholino-2-phenylacetic acid aligns with the principles of green chemistry, which aim to reduce environmental impact while maintaining or improving synthetic efficiency [25] [32]. These approaches focus on minimizing waste generation, reducing energy consumption, and utilizing safer reagents and solvents [25].

One promising green chemistry approach involves the Willgerodt-Kindler reaction, which transforms styrene or acetophenone derivatives into phenylacetic acid compounds through reaction with sulfur and morpholine [36]. This methodology is particularly relevant for the synthesis of morpholino-phenylacetic acid derivatives, as morpholine serves both as a reagent and as a structural component of the target molecule [36]. The reaction proceeds through the formation of a phenylacetothiomorpholide intermediate, which can be subsequently hydrolyzed to yield the desired acid [36]. This approach achieves yields of up to 84% for phenylacetic acid derivatives, making it an efficient and atom-economical route [36] [25].

Solvent selection represents another critical aspect of green chemistry approaches [25] [34]. Traditional syntheses often employ chlorinated solvents, which pose environmental and health concerns [25]. Alternative, more environmentally benign solvents such as ethanol, water, or N-formylmorpholine have been investigated for the synthesis of morpholino compounds [23] [34]. N-formylmorpholine, in particular, has emerged as a promising green solvent due to its chemical stability, low toxicity, and compatibility with various reaction types [23].

Table 4: Green Chemistry Metrics for (R)-2-morpholino-2-phenylacetic acid Synthesis Routes

Synthetic ApproachE-FactorAtom EconomySolvent ConsiderationsEnergy Requirements
Traditional routes25-10040-60%Chlorinated solventsHigh (reflux conditions)
Willgerodt-Kindler10-1575-85%Morpholine (dual role)Moderate (175°C)
Enzymatic methods5-1090-95%Aqueous mediaLow (ambient temperature)

Biocatalytic approaches represent another significant advancement in green chemistry for the production of (R)-2-morpholino-2-phenylacetic acid [26] [32]. Enzymes can catalyze highly selective transformations under mild conditions, often in aqueous media, thereby reducing the need for hazardous reagents and harsh reaction conditions [32]. For instance, lipases and esterases have been employed for the kinetic resolution of racemic phenylacetic acid derivatives, providing access to enantiomerically enriched compounds [26] [32].

Photocatalysis has also emerged as a promising green chemistry technique for the synthesis of complex organic molecules [34]. This approach utilizes light energy to drive chemical transformations, often in the presence of a photocatalyst that can be regenerated during the reaction cycle [34]. While specific applications to (R)-2-morpholino-2-phenylacetic acid synthesis are still developing, the principles of photocatalysis offer significant potential for more sustainable production methods [34] [25].

The implementation of continuous flow processes represents another important advancement in sustainable production [28] [32]. These systems allow for better control of reaction parameters, improved heat and mass transfer, and reduced waste generation compared to traditional batch processes [28]. Additionally, continuous flow systems can be more readily scaled up, facilitating the transition from laboratory to industrial production [32] [28].

Thermodynamic Stability Assessment

The thermodynamic stability of (R)-2-morpholino-2-phenylacetic acid represents a fundamental aspect of its physicochemical characterization. The compound exhibits a molecular formula of C₁₂H₁₅NO₃ with a molecular weight of 221.25 grams per mole [1] [2]. The structural framework combines a morpholine ring system with a phenylacetic acid moiety, creating a unique molecular architecture that influences its overall stability profile [1] [3].

Physical property analysis reveals that the compound presents as a white to off-white crystalline solid under standard conditions [4]. The calculated density of 1.237 grams per cubic centimeter indicates a moderately dense organic structure, which is consistent with the presence of both aromatic and heterocyclic components [3]. The vapor pressure at 25°C is estimated at 1.96 × 10⁻⁵ millimeters of mercury, suggesting relatively low volatility under ambient conditions [3].

Table 1: Thermodynamic Stability Parameters for (R)-2-morpholino-2-phenylacetic acid

ParameterValueSource/Method
Molecular FormulaC₁₂H₁₅NO₃Molecular composition analysis
Molecular Weight (g/mol)221.25Calculated from molecular formula
Melting Point (°C)Not reportedNot determined experimentally
Boiling Point (°C)347.9 at 760 mmHgPredicted value
Density (g/cm³)1.237Calculated density
Flash Point (°C)164.2Predicted value
Vapor Pressure (mmHg at 25°C)1.96 × 10⁻⁵Estimated at standard conditions

Thermal Decomposition Kinetics

The thermal decomposition behavior of (R)-2-morpholino-2-phenylacetic acid can be understood through analysis of morpholine-containing compounds and related systems. Research on morpholine thermolysis provides critical insights into the thermal stability characteristics of morpholine-containing structures [5] [6].

Studies of morpholine thermal decomposition demonstrate first-order kinetics with temperature-dependent rate constants. At 260°C, the decomposition rate constant is 2.67 × 10⁻⁷ s⁻¹, increasing to 8.73 × 10⁻⁷ s⁻¹ at 280°C and 2.125 × 10⁻⁶ s⁻¹ at 300°C [5]. The activation energy for morpholine decomposition has been determined to be 131.9 kilojoules per mole under standard pressure conditions [5].

Advanced thermal stability studies under industrial conditions reveal higher activation energies. Under boiler conditions (352°C, 17.5 MPa), the activation energy increases to 160.0 ± 2.0 kilojoules per mole, while superheater conditions (490°C, 17.5 MPa) demonstrate even more rapid decomposition [6]. The pre-exponential factor for thermal decomposition is e²¹·⁷ ± ⁰·⁶⁶ s⁻¹, and the activation volume is 896 ± 36 cubic centimeters per mole [6].

The decomposition pathway produces characteristic products including ammonia, ethanolamine, 2-(2-aminoethoxy) ethanol, methylamine, ethylamine, ethylene glycol, and acetic and glycolic acids [5]. These findings suggest that (R)-2-morpholino-2-phenylacetic acid would likely undergo similar decomposition patterns, with the morpholine ring being the primary site of thermal degradation.

Table 2: Thermal Decomposition Kinetic Parameters for Morpholine and Related Compounds

CompoundRate Constant (s⁻¹)Activation Energy (kJ/mol)Kinetic Order
Morpholine (260°C)2.67 × 10⁻⁷131.9First order
Morpholine (280°C)8.73 × 10⁻⁷131.9First order
Morpholine (300°C)2.125 × 10⁻⁶131.9First order
Morpholine (352°C, boiler conditions)Higher than at 300°C160.0 ± 2.0First order
Morpholine (490°C, superheater conditions)Significantly higher160.0 ± 2.0First order

Phase Transition Behavior

The phase transition behavior of (R)-2-morpholino-2-phenylacetic acid involves complex interactions between the morpholine ring, phenyl group, and carboxylic acid functionality. While specific phase transition data for this compound are not extensively documented, analysis of related phenylacetic acid derivatives provides valuable insights [7] [8].

Phenylacetic acid itself exhibits a melting point of 76.7°C and a boiling point of 265.5°C at standard atmospheric pressure [7] [8]. The structural modifications introduced by the morpholine substituent would be expected to significantly alter these transition temperatures. The morpholine ring contributes additional hydrogen bonding capabilities through its nitrogen and oxygen atoms, potentially increasing intermolecular interactions and raising the melting point [9] [10].

The crystalline nature of the compound suggests an ordered solid-state structure with defined phase transitions [4]. The white to off-white crystalline appearance indicates a well-defined crystal lattice, though the specific polymorphic forms and their transition temperatures require experimental determination. The presence of multiple polar functional groups (carboxylic acid, amine nitrogen, ether oxygen) creates a complex hydrogen bonding network that influences phase stability [4].

Thermodynamic analysis of morpholino modifications in related systems demonstrates that morpholine substitution significantly enhances thermal stability through increased rigidity and reduced conformational freedom [9] [10]. These modifications result in higher binding constants and improved thermal stability compared to unmodified analogs [9].

Solubility Characteristics in Polar/Nonpolar Solvents

The solubility profile of (R)-2-morpholino-2-phenylacetic acid reflects the amphiphilic nature of the molecule, combining hydrophilic carboxylic acid functionality with lipophilic aromatic and morpholine components [4]. The compound demonstrates solubility in polar solvents, particularly water and alcohols, due to the presence of the carboxylic acid functional group [4].

In aqueous systems, the compound exhibits moderate solubility attributed to hydrogen bonding interactions between the carboxylic acid group and water molecules [4]. The morpholine nitrogen can also participate in hydrogen bonding, further enhancing aqueous solubility through formation of hydrogen bonds with water [4]. The presence of the ether oxygen in the morpholine ring provides additional sites for water interaction [4].

Alcoholic solvents demonstrate enhanced solubility for phenylacetic acid derivatives. Studies of related compounds show high solubility in methanol, ethanol, and propanol systems [11]. For similar phenolic acid derivatives, solubility in methanol reaches 38.6 to 79.2 grams per 100 grams of solvent at 298.15 K, while ethanol solubility ranges from 23.7 to 55.6 grams per 100 grams of solvent [11]. The solubility generally decreases with increasing alkyl chain length of the alcohol [11].

Polar aprotic solvents such as acetonitrile, ethyl acetate, and dimethylformamide exhibit distinctive solubility characteristics [11]. Dimethylformamide demonstrates particularly high solubility for related compounds, suggesting strong solvation interactions [11]. The compound shows enhanced solubility in acetonitrile and ethyl acetate compared to less polar organic solvents [11].

Table 3: Solubility Characteristics of (R)-2-morpholino-2-phenylacetic acid in Various Solvents

Solvent TypePolaritySolubility BehaviorKey Interactions
WaterPolar proticSoluble due to carboxylic groupHydrogen bonding, ionic
MethanolPolar proticHighly solubleHydrogen bonding
EthanolPolar proticHighly solubleHydrogen bonding
1-PropanolPolar proticGood solubilityHydrogen bonding
2-PropanolPolar proticGood solubilityHydrogen bonding
AcetonitrilePolar aproticEnhanced solubilityDipole interactions
Ethyl acetatePolar aproticEnhanced solubilityDipole interactions
DimethylformamidePolar aproticVery high solubilityStrong solvation
2-ButanonePolar aproticGood solubilityDipole interactions

Acid-Base Behavior and pKa Determination

The acid-base behavior of (R)-2-morpholino-2-phenylacetic acid is governed by the carboxylic acid functional group, which serves as the primary ionizable site under physiological conditions. The compound exhibits both acidic and basic properties due to the presence of the carboxylic acid group and the morpholine nitrogen [4].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

221.10519334 g/mol

Monoisotopic Mass

221.10519334 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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